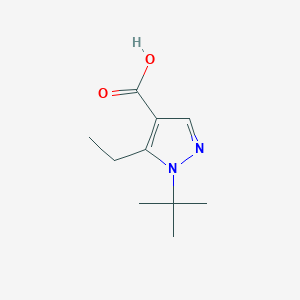
1-N-(cyclopropylmethyl)benzene-1,3-diamine
Übersicht
Beschreibung
1-N-(cyclopropylmethyl)benzene-1,3-diamine, also known as 1-N-cyclopropylmethylbenzene-1,3-diamine or 1-N-CPMB-1,3-diamine, is a cyclic diamine compound that is widely used in various scientific research applications. It is a colorless liquid with a molecular weight of 166.2 g/mol and a melting point of -17.9°C. It is soluble in water, alcohol, and ether, and is relatively stable in air.
Wissenschaftliche Forschungsanwendungen
Selective Methoxycarbonylation
- 1,3-bis(aminomethyl)benzene, a related compound to 1-N-(cyclopropylmethyl)benzene-1,3-diamine, has been studied for its reactivity in selective methoxycarbonylation reactions with methyl phenyl carbonate. This reaction is significant for converting aliphatic diamines to methyl N-alkyl dicarbamates under mild conditions, showcasing the compound's potential in organic synthesis (Yoshida et al., 2005).
Crystal Structure in Polyamides
- The effect of 1,3-cyclohexane rings, closely related to the structure of 1-N-(cyclopropylmethyl)benzene-1,3-diamine, has been studied in the crystal structure of polyamides. These studies provide insights into how the crystallinity of polymers changes with different structural configurations, impacting material properties (Inoue & Hoshino, 1980).
Amide–Ether–Amine-containing Macrocycles
- Research on macrocycles containing amide–ether–amine structures, similar to 1-N-(cyclopropylmethyl)benzene-1,3-diamine, reveals their ability to selectively bind and transport metal cations. This property is crucial for applications in ion transport and selective ion recognition (Kumar et al., 1992).
Polyamide-Imides Synthesis
- The synthesis of polyamide-imides derived from compounds structurally related to 1-N-(cyclopropylmethyl)benzene-1,3-diamine has been explored. These materials exhibit excellent thermal stability and potential applications in high-performance materials (Yang et al., 1994).
Aromatic Polyimides
- Studies on the synthesis and characterization of aromatic polyimides using derivatives of benzene-1,3-diamine demonstrate their utility in creating materials with high thermal stability and potential applications in advanced polymer science (Butt et al., 2009).
Eigenschaften
IUPAC Name |
3-N-(cyclopropylmethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWDPLXUOTYGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)



![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)



![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

